molecular formula C18H20Br2O2 B1219623 1-Bromohexestrol CAS No. 74536-64-4

1-Bromohexestrol

Cat. No.: B1219623
CAS No.: 74536-64-4
M. Wt: 428.2 g/mol
InChI Key: NXTVRZYDIKGZQK-OKILXGFUSA-N
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Description

1-Bromohexestrol is a halogenated derivative of hexestrol, a synthetic nonsteroidal estrogen first synthesized in the 1940s. Hexestrol and its analogs are characterized by a stilbene-like structure, where bromination at specific positions modulates estrogen receptor (ER) binding affinity and pharmacological activity.

The compound’s primary relevance lies in its ability to bind ERs with moderate affinity, making it a tool for probing estrogen signaling pathways.

Properties

CAS No.

74536-64-4

Molecular Formula

C18H20Br2O2

Molecular Weight

428.2 g/mol

IUPAC Name

2-bromo-4-[(3S,4R)-4-(3-bromo-4-hydroxyphenyl)hexan-3-yl]phenol

InChI

InChI=1S/C18H20Br2O2/c1-3-13(11-5-7-17(21)15(19)9-11)14(4-2)12-6-8-18(22)16(20)10-12/h5-10,13-14,21-22H,3-4H2,1-2H3/t13-,14+

InChI Key

NXTVRZYDIKGZQK-OKILXGFUSA-N

SMILES

CCC(C1=CC(=C(C=C1)O)Br)C(CC)C2=CC(=C(C=C2)O)Br

Isomeric SMILES

CC[C@H](C1=CC(=C(C=C1)O)Br)[C@@H](CC)C2=CC(=C(C=C2)O)Br

Canonical SMILES

CCC(C1=CC(=C(C=C1)O)Br)C(CC)C2=CC(=C(C=C2)O)Br

Synonyms

1-bromohexestrol

Origin of Product

United States

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table summarizes key differences between 1-bromohexestrol and structurally related halogenated hexestrol derivatives, focusing on ER affinity, in vitro/in vivo activity, and stability:

Compound Receptor Affinity (% of Estradiol, E2) In Vitro Activity In Vivo Uptake Stability Notes
This compound 33–66% Moderate Moderate Prone to solvolysis due to p-hydroxyphenethyl halide structure
Bromo-norhexestrol 150% High Low High solvolysis susceptibility reduces specificity
1-Fluorohexestrol Not reported Not reported Not reported Likely more stable due to C-F bond
1-Iodohexestrol Not reported Not reported Not reported Larger halogen may reduce solubility

Key Findings:

Receptor Affinity: Bromo-norhexestrol exhibits the highest ER affinity (150% of E2) due to structural modifications that enhance binding. In contrast, this compound shows lower affinity (33–66% of E2) . The "nor" modification in bromo-norhexestrol (likely removal of a methyl group) optimizes steric interactions with the ER ligand-binding domain, explaining its superior in vitro performance .

In Vivo Specificity: Despite its high in vitro affinity, bromo-norhexestrol demonstrates poor uterine uptake in animal models. This discrepancy is attributed to rapid solvolysis (hydrolysis or alcoholysis) of its p-hydroxyphenethyl bromide group, reducing bioavailability .

Structural Stability: The p-hydroxyphenethyl halide structure in brominated hexestrol derivatives is inherently unstable. Bromo-norhexestrol’s higher reactivity compromises its utility in vivo despite strong receptor binding . Fluorinated analogs (e.g., 1-fluorohexestrol) are hypothesized to exhibit greater stability due to the strength of carbon-fluorine bonds, though experimental data are lacking .

Halogen Effects :

  • Larger halogens (e.g., iodine) may reduce solubility and membrane permeability, whereas smaller halogens (e.g., fluorine) could improve metabolic stability. However, these trends require further validation for hexestrol derivatives .

Implications for Research and Development

The comparison highlights a critical trade-off between ER affinity and metabolic stability in halogenated hexestrol analogs. This compound, though less active, may serve as a more stable intermediate for further structural optimization. Future studies should explore fluorinated or iodinated derivatives to balance receptor binding and pharmacokinetics.

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